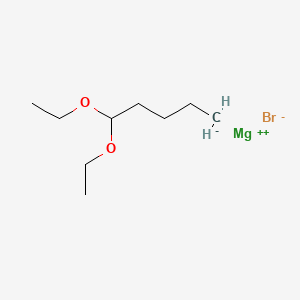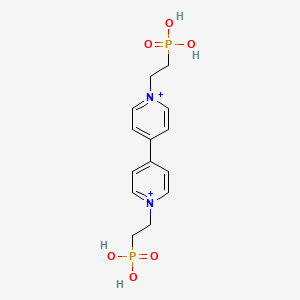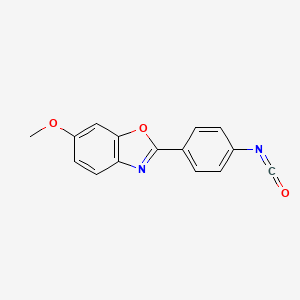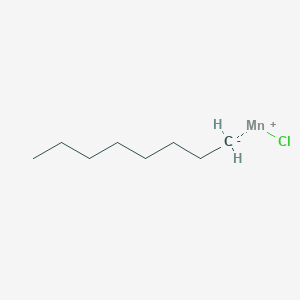
Glycyl-L-serylglycyl-L-serine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Glycyl-L-serylglycyl-L-serine is a dipeptide composed of glycine and serine residues. This compound is of interest due to its potential physiological and biochemical roles, particularly in protein synthesis and metabolism. It is a white crystalline powder that is highly soluble in water .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Glycyl-L-serylglycyl-L-serine can be synthesized through a condensation reaction between glycine and L-serine. This reaction typically involves the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the peptide bond . The reaction is carried out in an aqueous or organic solvent under controlled temperature and pH conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound involves large-scale peptide synthesis techniques. These methods often utilize automated peptide synthesizers that can precisely control the addition of amino acids and coupling reagents. The process includes steps such as deprotection, coupling, and purification to obtain the final product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions
Glycyl-L-serylglycyl-L-serine can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives, which may have different biological activities.
Reduction: Reduction reactions can be used to modify the peptide, potentially altering its properties and functions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, pH, and solvent systems to ensure specificity and efficiency .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can produce hydroxylated derivatives, while reduction can yield dehydroxylated forms. Substitution reactions can result in peptides with modified side chains, enhancing their biological activity .
Wissenschaftliche Forschungsanwendungen
Glycyl-L-serylglycyl-L-serine has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound for studying peptide synthesis and reactions.
Biology: The compound is studied for its role in protein metabolism and cellular signaling pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in wound healing and tissue regeneration.
Industry: It is used in the production of specialized peptides for various industrial applications, including cosmetics and pharmaceuticals
Wirkmechanismus
The mechanism of action of Glycyl-L-serylglycyl-L-serine involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes involved in peptide synthesis and degradation, influencing various biochemical processes. The compound may also interact with cell surface receptors, modulating signaling pathways that regulate cellular functions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Glycyl-L-serine: A simpler dipeptide with similar properties but fewer functional groups.
L-serylglycyl-L-serine: Another dipeptide with a different sequence, affecting its reactivity and biological activity.
Glycyl-L-alanyl-L-serine: A related compound with an alanine residue, altering its chemical and physical properties
Uniqueness
Glycyl-L-serylglycyl-L-serine is unique due to its specific sequence and combination of amino acids, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
176861-66-8 |
|---|---|
Molekularformel |
C10H18N4O7 |
Molekulargewicht |
306.27 g/mol |
IUPAC-Name |
(2S)-2-[[2-[[(2S)-2-[(2-aminoacetyl)amino]-3-hydroxypropanoyl]amino]acetyl]amino]-3-hydroxypropanoic acid |
InChI |
InChI=1S/C10H18N4O7/c11-1-7(17)13-5(3-15)9(19)12-2-8(18)14-6(4-16)10(20)21/h5-6,15-16H,1-4,11H2,(H,12,19)(H,13,17)(H,14,18)(H,20,21)/t5-,6-/m0/s1 |
InChI-Schlüssel |
DCLZGSLGFMUQQP-WDSKDSINSA-N |
Isomerische SMILES |
C([C@@H](C(=O)NCC(=O)N[C@@H](CO)C(=O)O)NC(=O)CN)O |
Kanonische SMILES |
C(C(C(=O)NCC(=O)NC(CO)C(=O)O)NC(=O)CN)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


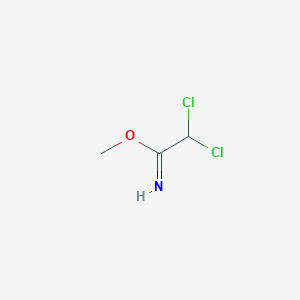
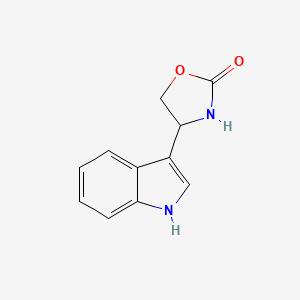
![Ethyl 5,5-dimethylbicyclo[2.1.1]hexane-1-carboxylate](/img/structure/B12550932.png)
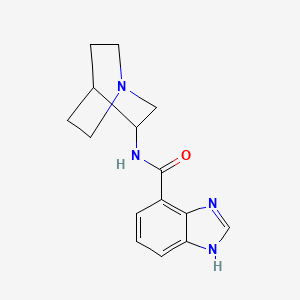
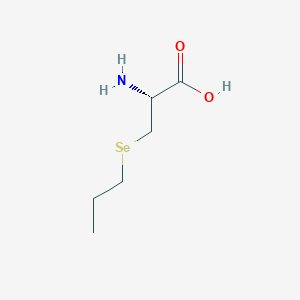
![Pyridine, 2,6-bis[(diphenylphosphinyl)methyl]-, 1-oxide](/img/structure/B12550944.png)
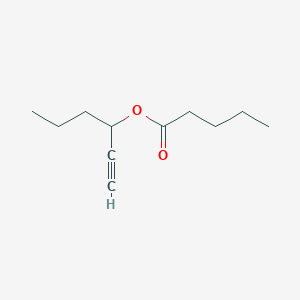
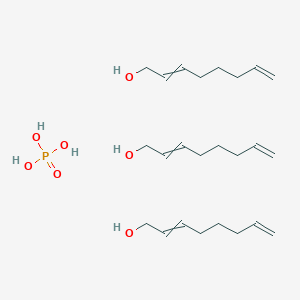

![4-[(Propan-2-yl)oxy]benzene-1,2-diol](/img/structure/B12550964.png)
